2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide
Description
This compound features a benzimidazole core substituted with a methyl group at position 2 and a carboxamide moiety at position 5. The 4-oxo-triazin moiety is notable for its electron-deficient nature, which may enhance interactions with biological targets such as enzymes or receptors . While direct biological data for this compound are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting neurological or metabolic disorders .
Properties
IUPAC Name |
2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-20-15-7-6-12(10-16(15)21-11)17(25)19-8-9-24-18(26)13-4-2-3-5-14(13)22-23-24/h2-7,10H,8-9H2,1H3,(H,19,25)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGDOQDALAZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate nitriles and hydrazines.
Coupling Reactions: The final step involves coupling the benzimidazole core with the triazine derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel materials.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and triazine rings can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in the combination of the benzimidazole-carboxamide core, ethyl linker, and 4-oxo-triazin group. Key analogues include:
- N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(hydroxyphenyl)-benzimidazole-carboxamides (): These derivatives replace the 4-oxo-triazin group with substituted phenyl rings (e.g., 4-methoxy-2-hydroxyphenyl) and incorporate piperazine-based side chains. Such modifications alter electronic properties and solubility .
- 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzimidazole derivatives (): These feature pyrrolidine linkers and chlorophenyl groups, which may enhance lipophilicity and membrane permeability compared to the target compound’s ethyl-triazin linker .
- 2-(4-(4-Chlorophenoxy)phenyl)-benzimidazole-6-carboxamide (): The chlorophenoxy group introduces steric bulk and electron-withdrawing effects, contrasting with the target’s planar 4-oxo-triazin system .
Physicochemical Properties
*Calculated based on molecular formula.
The target compound’s lack of a bulky aromatic substituent (e.g., benzylpiperazine or chlorophenoxy) may improve solubility compared to and derivatives. However, the 4-oxo-triazin group could reduce lipophilicity relative to pyrrolidine- or butylamino-containing analogues .
Implications of Structural Differences
Biological Activity
The compound 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H16N6O2
- Molecular Weight : 348.36 g/mol
- CAS Number : 2034505-46-7
The structure features a benzimidazole core linked to a triazine moiety, which is known for its diverse biological activities. The unique combination of these components suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The oxobenzo[d][1,2,3]triazin moiety is particularly significant due to its structural similarity to known bioactive compounds, which may facilitate binding to target proteins and modulation of their activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of oxobenzo[d][1,2,3]triazine compounds can inhibit cancer cell proliferation. For example, compounds similar in structure have shown IC50 values in the micromolar range against various cancer cell lines .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored, with findings indicating activity against specific microbial strains. For instance, related triazine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Enzyme Inhibition | Cholinesterase inhibition |
Case Study: Antitumor Activity
A study on related compounds demonstrated significant antitumor effects. For instance, one derivative exhibited an IC50 value of 5.2 µM against the MCF-7 breast cancer cell line. This suggests that the benzimidazole and triazine components may synergistically enhance anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar triazine derivatives. Results showed that certain compounds achieved a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of Staphylococcus aureus, indicating promising therapeutic potential in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
